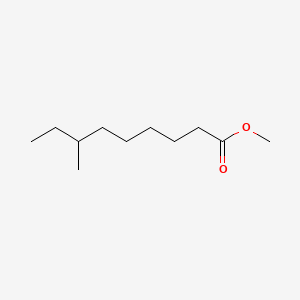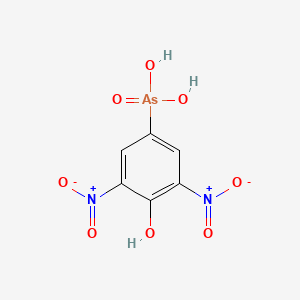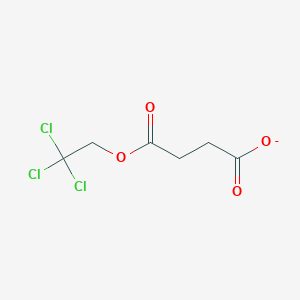
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate is a chemical compound with the molecular formula C6H6Cl3O4 It is known for its unique structure, which includes a trichloroethoxy group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2,2,2-trichloroethoxy)butanoate typically involves the reaction of succinic anhydride with 2,2,2-trichloroethanol. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Succinic anhydride and 2,2,2-trichloroethanol.
Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the reaction.
Yield: The reaction typically yields around 76% of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trichloroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Oxo-4-(2,2,2-trichloroethoxy)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Semisuccinate of 1,1,1-trichloroethanol
- 2,2,2-trichloroethyl hydrogen butanedioate
- Mono-trichloroethyl succinate
Uniqueness
4-Oxo-4-(2,2,2-trichloroethoxy)butanoate is unique due to its specific trichloroethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
6136-22-7 |
|---|---|
Molecular Formula |
C6H6Cl3O4- |
Molecular Weight |
248.5 g/mol |
IUPAC Name |
4-oxo-4-(2,2,2-trichloroethoxy)butanoate |
InChI |
InChI=1S/C6H7Cl3O4/c7-6(8,9)3-13-5(12)2-1-4(10)11/h1-3H2,(H,10,11)/p-1 |
InChI Key |
KQQJKVLOMYSUDA-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)OCC(Cl)(Cl)Cl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
![1-(3-Bromopropoxy)-4-[4-(3-bromopropoxy)phenoxy]benzene](/img/structure/B14737318.png)
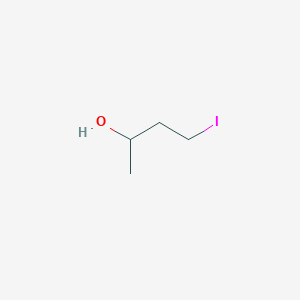
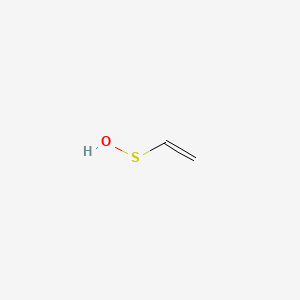
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B14737346.png)
![4,5,6,7,8,9-Hexahydro-as-indaceno[4,5-c]furan-1,3-dione](/img/structure/B14737350.png)
